SD-2590

Description

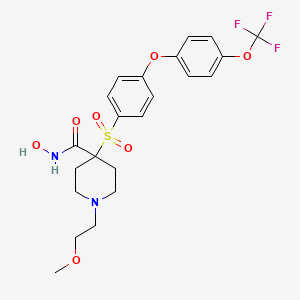

Structure

2D Structure

3D Structure

Properties

CAS No. |

226396-25-4 |

|---|---|

Molecular Formula |

C22H25F3N2O7S |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C22H25F3N2O7S/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25/h2-9,29H,10-15H2,1H3,(H,26,28) |

InChI Key |

NXUHVWMBPOFLMA-UHFFFAOYSA-N |

SMILES |

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Canonical SMILES |

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Appearance |

White solid |

Synonyms |

N-hydroxy-1-(2-methoxyethyl)-4-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)piperidine-4-carboxamide SC 78080 SC-78080 SC78080 SD 2590 SD-2590 SD2590 |

Origin of Product |

United States |

Mechanistic Investigations of Sd 2590 As an Mmp Inhibitor

Characterization of Enzymatic Inhibition Profile of SD-2590

This compound, also known as SC-78080, demonstrates a highly potent and selective enzymatic inhibition profile across various MMP subtypes luc.edunih.govtocris.comrndsystems.comcaymanchem.comresearchgate.net.

Quantitative Potency Against Specific Matrix Metalloproteinase Subtypes (e.g., MMP-2, MMP-13, MMP-9)

This compound exhibits nanomolar potency against key MMPs, particularly the gelatinases. Its inhibitory concentrations (IC50 values) against specific MMP subtypes are detailed in the table below. tocris.comrndsystems.comcaymanchem.commedchemexpress.com

| Matrix Metalloproteinase Subtype | IC50 Value (nM) | Source |

| MMP-2 | <0.1 | tocris.comrndsystems.comcaymanchem.commedchemexpress.com |

| MMP-13 | <0.1 | tocris.comrndsystems.comcaymanchem.commedchemexpress.com |

| MMP-9 | 0.18 | tocris.comrndsystems.comcaymanchem.commedchemexpress.com |

| MMP-8 | 1.7 | tocris.comrndsystems.comcaymanchem.commedchemexpress.com |

| MMP-14 | 13 | tocris.comrndsystems.com |

| MMP-3 | 28.7 | tocris.comrndsystems.comcaymanchem.com |

Analysis of Selectivity Ratio Across the Matrix Metalloproteinase Family (e.g., relative to MMP-1)

A critical aspect of this compound's profile is its high selectivity, particularly its ability to spare MMP-1. This compound exhibits a remarkable 100,000-fold selectivity for MMP-2 and MMP-13 over MMP-1. tocris.comrndsystems.com This selectivity is significant because inhibition of MMP-1 has been implicated in the musculoskeletal syndrome (MSS), a common side effect observed with broad-spectrum MMP inhibitors luc.eduresearchgate.netresearchgate.net. This compound also shows selectivity over MMP-7, with IC50 values greater than 10,000 nM for MMP-1 and 7,000 nM for MMP-7 caymanchem.com. This MMP-1 sparing characteristic positions this compound as a more favorable candidate for therapeutic applications by potentially mitigating such adverse effects researchgate.netceu.es.

Elucidation of Molecular Binding Mechanisms and Ligand-Target Interactions

The molecular binding mechanisms of this compound with MMPs have been investigated through docking studies, providing insights into its potent and selective inhibition.

Identification of Active Site Binding Pockets (e.g., S1' pocket)

Docking studies, particularly with MMP-2, indicate that this compound binds to the enzyme's active site luc.edunih.govresearchgate.netpatsnap.com. A key interaction involves the inhibitor's hydroxamate group coordinating with the catalytic zinc ion within the active site luc.edunih.govresearchgate.netpatsnap.com. Furthermore, this compound engages in a significant hydrophobic interaction within the deep P1' pocket of the MMP enzyme luc.edunih.govresearchgate.netcurehunter.com. The P1' pocket, particularly in MMP-13, is notably large and flexible, capable of accommodating substantial substituents, which contributes to the observed selectivity of inhibitors like this compound luc.eduresearchgate.net. The capacity of the P1' pocket to accommodate large moieties, such as the phenyloxyphenylsulfonate found in related compounds, highlights its remarkable flexibility and open nature luc.edu.

Structural Analysis of Key Residues Mediating this compound Interaction

Specific amino acid residues within the MMP active site play crucial roles in mediating the interaction with this compound. The sulfone moiety of this compound forms key hydrogen bonds with the peptide backbone residues Leu 82 and Leu 83 in MMP-2 luc.edunih.govresearchgate.netcurehunter.com. Additionally, the trifluoromethoxy substituent, located at the terminus of the biphenyl (B1667301) ring and extending into the P1' pocket, is surrounded by the hydroxyl group of Thr 143, the hydrophobic chain of Leu 137, and the guanidine (B92328) group of Arg 149 luc.edu. These interactions contribute to the stable binding of the inhibitor within the enzyme's active site.

Characterization of Critical Hydrogen Bonds and Hydrophobic Interactions within the Enzyme-Inhibitor Complex

The enzyme-inhibitor complex formed between this compound and MMPs is stabilized by a combination of critical hydrogen bonds and hydrophobic interactions. The hydroxamate group of this compound forms a crucial coordination bond with the catalytic zinc ion in the MMP active site luc.edunih.govresearchgate.netpatsnap.com. The sulfone moiety establishes key hydrogen bonds with the backbone amide hydrogens of Leu 82 and Leu 83 luc.edunih.govresearchgate.netcurehunter.com. Beyond these, significant hydrophobic interactions are observed within the deep P1' pocket luc.edunih.govresearchgate.netcurehunter.com. Specifically, the trifluoromethoxy substituent on the biphenyl ring engages in hydrophobic interactions with the side chain of Leu 137, while also forming hydrogen bonds with the hydroxyl group of Thr 143 and the guanidine group of Arg 149, further anchoring the inhibitor within the binding pocket luc.edu.

Preclinical and in Vivo Model Applications of Sd 2590 in Biomedical Research

Cardiovascular Remodeling Research Models

Matrix metalloproteases are known to contribute to various aspects of cardiovascular remodeling, a process involving structural and functional changes in the heart and blood vessels often observed in cardiovascular diseases.

In experimental myocardial infarction (MI) models, SD-2590 has demonstrated the ability to reduce left ventricular (LV) dilation. lodz.plresearchgate.netjax.orguio.no This effect was observed in rat models following MI, indicating a potential role for this compound in mitigating adverse cardiac remodeling post-infarction. While the specific quantitative data detailing the extent of this attenuation in experimental models were not provided in the readily available search results, the consistent mention of this finding underscores its significance in cardiovascular research.

Beyond its effect on left ventricular dilation, this compound, as an MMP inhibitor, is implicated in the broader modulation of cardiac tissue remodeling processes. MMPs are critical enzymes involved in the degradation and reorganization of the extracellular matrix (ECM) in cardiac tissue, a process that is dysregulated in conditions such as cardiac fibrosis and hypertrophy. While general information on various animal models used to study cardiac remodeling, including those for hypertrophy and fibrosis, is available iu.eduuio.noumich.edujcu.czahajournals.orgnih.govnih.govjacc.orgnih.govnih.govredalyc.orgphysiology.org, specific detailed research findings or data tables directly demonstrating this compound's comprehensive modulation of cardiac tissue remodeling (e.g., specific reductions in fibrosis markers or hypertrophy indices beyond dilation) in animal studies were not explicitly detailed in the provided search results.

Oncological Research Models

The involvement of MMPs in cancer progression, including tumor growth, angiogenesis, and metastasis, makes their inhibitors, such as this compound, relevant candidates for oncological research.

This compound has been noted for its "efficacy in cancer" lodz.plresearchgate.netjax.orgiu.eduuio.noresearchgate.net. This suggests its potential to inhibit experimental tumor growth, likely through its MMP inhibitory activity, as MMPs facilitate tumor cell invasion and metastasis by degrading the extracellular matrix. Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient animals, are standard preclinical tools for evaluating the efficacy of anticancer agents. jax.orgjcu.czjacc.orgnih.govresearchgate.netcrownbio.comacs.orgnih.govresearchgate.netfrontiersin.org However, specific detailed research findings or data tables quantifying the inhibition of tumor growth by this compound in xenograft systems were not directly retrieved from the search results.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. MMPs play a role in this process by facilitating endothelial cell migration and invasion. This compound's reported "efficacy in cancer" lodz.plresearchgate.netjax.orgiu.eduuio.noresearchgate.net may extend to the suppression of angiogenesis in murine cancer models. While general studies highlight various strategies and compounds that suppress angiogenesis in murine cancer models umich.edunih.govnih.govresearchgate.netnih.govnih.govluc.eduplos.orgresearchgate.net, specific detailed research findings or data tables demonstrating the direct suppression of angiogenesis by this compound in these models were not explicitly available in the provided snippets.

This compound has been investigated in preclinical settings for its impact on melanoma invasion and invadopodia formation. Invadopodia are actin-rich protrusions formed by invasive cancer cells that degrade the extracellular matrix, facilitating invasion and metastasis. In a high-content screening study, this compound was identified as an MMP inhibitor capable of suppressing invadopodia formation in melanoma cells. jcu.czcrownbio.com This finding suggests that this compound could interfere with the invasive capacity of melanoma cells by targeting the proteolytic activity associated with invadopodia. Specific quantitative data regarding the degree of invadopodia suppression by this compound was not provided in the search results.

Inflammatory and Connective Tissue Research Paradigms

This compound functions as a selective inhibitor of certain matrix metalloproteinases, which are enzymes critically involved in the degradation and remodeling of the extracellular matrix (ECM) in both physiological and pathological processes, including inflammation and connective tissue disorders.

Prevention of Cartilage Degradation in Ex Vivo Explant Systems

Research has demonstrated the efficacy of this compound in preventing cartilage degradation within ex vivo explant systems. Specifically, this compound (α-Piperidine 19v / SC-78080) has been identified as a potent inhibitor of MMP-2, MMP-9, and MMP-13, while notably sparing MMP-1 labsolu.canih.gov. This selective inhibition is crucial because MMP-13, in particular, is a key enzyme implicated in the breakdown of cartilage components, such as type II collagen, a primary constituent of articular cartilage 134.76.19.

Studies utilizing the bovine cartilage degradation ex vivo explant system have shown that this compound exhibits oral efficacy in inhibiting cartilage degradation labsolu.canih.govuni-goettingen.deprobes-drugs.orguni-goettingen.de. This indicates its potential as a therapeutic agent for conditions characterized by excessive cartilage breakdown, such as arthritis labsolu.canih.gov.

Table 1: Matrix Metalloproteinase (MMP) Inhibition Profile of this compound

| Compound | Inhibited MMPs | Spared MMPs | Efficacy in Ex Vivo Cartilage Degradation |

| This compound | MMP-2, MMP-9, MMP-13 | MMP-1 | Potent inhibition in bovine cartilage degradation ex vivo explant system labsolu.canih.gov |

Impact on Interleukin-1 Induced Extracellular Matrix Breakdown

Interleukin-1 (IL-1), particularly IL-1β, is a pro-inflammatory cytokine that plays a significant role in inflammatory joint diseases like osteoarthritis by stimulating chondrocytes to produce various catabolic enzymes, including matrix metalloproteinases, which contribute to the degradation of the extracellular matrix blogspot.comuni.lu. Given that this compound is a potent inhibitor of MMP-2, MMP-9, and MMP-13 labsolu.canih.gov, its mechanism of action directly targets key enzymes responsible for ECM breakdown. While specific studies detailing this compound's direct impact on interleukin-1 induced extracellular matrix breakdown were not explicitly detailed in the available literature, its established role as an MMP inhibitor suggests a potential to mitigate such degradation. MMPs, including MMP-13, are known to degrade various ECM components, and their activity is often upregulated in response to inflammatory mediators like IL-1 134.76.19. Therefore, by inhibiting these MMPs, this compound could indirectly or directly reduce the extent of ECM degradation that is characteristic of IL-1-mediated inflammatory processes.

Regenerative Biology Research

Despite its documented activity in inflammatory and connective tissue models, specific research detailing the role of this compound in regenerative biology contexts, such as supporting cell proliferation or its involvement in essential signaling cascades for cellular proliferation, is not extensively reported in the available scientific literature.

Effects on Supporting Cell Proliferation in Avian Auditory Hair Cell Regeneration Models

No specific data or research findings directly linking the chemical compound this compound to effects on supporting cell proliferation in avian auditory hair cell regeneration models were identified in the conducted literature search. While avian models are well-established for studying hair cell regeneration, often involving the proliferation and transdifferentiation of supporting cells to replace lost hair cells, the involvement of this compound in these specific regenerative processes has not been detailed semanticscholar.orgnih.gov.

Role in Signaling Cascades Essential for Cellular Proliferation in Regenerative Contexts

Similarly, no specific information regarding the direct role of this compound in signaling cascades essential for cellular proliferation within broader regenerative contexts was found. General regenerative processes often involve complex signaling pathways such as Wnt, MAPK/ERK, Hippo, and JAK/STAT pathways, which regulate cell proliferation, differentiation, and tissue repair. However, the available research does not describe this compound's specific interaction or modulation of these pathways in the context of cellular proliferation for regeneration.

In Vitro Methodologies for Assessing Sd 2590 Biological Activity

Enzyme Activity Assays and Kinetic Characterization of SD-2590 Inhibition

Enzyme activity assays are critical for quantifying the inhibitory potency of this compound against specific MMPs. This compound hydrochloride has been identified as a potent MMP inhibitor. medchemexpress.com Its inhibitory concentrations (IC50 values) have been determined for several key MMPs, demonstrating sub-nanomolar to low-nanomolar efficacy. medchemexpress.com

The reported IC50 values for this compound hydrochloride against various MMPs are summarized in the table below:

| MMP Target | IC50 Value (nM) |

| MMP-2 | <0.1 |

| MMP-13 | <0.1 |

| MMP-9 | 0.18 |

| MMP-8 | 1.7 |

These data indicate that this compound exhibits particularly strong inhibition of MMP-2 and MMP-13, followed by MMP-9 and MMP-8. medchemexpress.com Such kinetic characterization is typically performed using purified recombinant enzymes in the presence of specific substrates, allowing for the precise measurement of enzyme activity and the determination of inhibitory constants.

Cell-Based Assays for Functional Evaluation

Cell-based assays are employed to assess the functional consequences of this compound's inhibitory activity within a more complex biological context, mimicking aspects of the in vivo environment.

Cellular invasion and migration are crucial processes in development, wound healing, and particularly in pathological conditions like cancer metastasis. nih.govthewellbio.com this compound has been identified as an inhibitor of cellular invasion in high-content screening platforms. pnas.orgresearchgate.net Specifically, in an "Invasion-Block" screening assay designed to visualize and quantify functional invadopodia activity, this compound was found to significantly reduce matrix degradation activity in melanoma cells, such as WM983C cells. pnas.orgresearchgate.net This finding corroborates its role as an MMP inhibitor, as MMPs are key enzymes involved in the degradation of the extracellular matrix, facilitating cell invasion. rndsystems.com this compound was identified as an active compound in this screening at concentrations ranging from 1.25 to 10 µM, alongside other known MMP inhibitors like CP471474. pnas.org This indicates the reliability of the assay in identifying compounds that suppress invadopodia formation and cell invasion. pnas.orgresearchgate.net Common in vitro platforms for quantifying invasion and migration include Transwell Matrigel-coated invasion assays and 3D invasion models, which assess the ability of cells to penetrate an artificial basement membrane or a three-dimensional matrix. nih.govthewellbio.compnas.org

Collagenases are a subset of MMPs responsible for degrading collagen, a major component of the extracellular matrix. stemcell.comgenaxxon.combio-protech.com.twchayon.co.krthermofisher.com Given that this compound is a potent inhibitor of several MMPs, including MMP-8 and MMP-13 (both of which possess collagenolytic activity), it is logically implicated in affecting collagenase activity in cellular systems. medchemexpress.comrndsystems.com While direct cellular assays specifically quantifying this compound's impact on collagenase activity were not detailed in the provided information, its known inhibitory profile against collagenolytic MMPs suggests a significant role in modulating cellular collagen degradation. The evaluation of collagenase activity in cellular systems typically involves assays that measure the breakdown of collagen substrates by cell lysates or conditioned media, or by assessing the ability of cells to remodel collagen gels.

Organotypic and Ex Vivo Tissue Culture Studies

Organotypic and ex vivo tissue culture studies offer a more physiologically relevant model than traditional 2D cell cultures, as they maintain the complex cellular architecture, cell-to-cell interactions, and extracellular matrix components of a tissue. researchgate.netcreative-biolabs.comnih.govnih.govulisboa.pt These models are valuable for assessing the effects of compounds in a context that more closely mimics the in vivo environment, bridging the gap between isolated cell assays and whole-animal studies. creative-biolabs.com They can be used to study various biological processes, including tissue remodeling, disease progression, and the response to therapeutic agents. researchgate.netnih.gov However, specific research findings detailing the evaluation of this compound in organotypic or ex vivo tissue culture studies were not identified in the provided search results.

Chemical Synthesis and Structure Based Design of Sd 2590 Analogues

Synthetic Routes for α-Sulfone Hydroxamates and Related Scaffolds

SD-2590 belongs to the class of α-sulfone hydroxamates, a structural motif frequently explored in the design of potent and selective MMP inhibitors. researchgate.netresearchgate.net The synthesis of these compounds often involves the construction of the sulfone and hydroxamate functionalities, typically incorporating a piperidine (B6355638) or tetrahydropyranyl ring system. researchgate.netresearchgate.net

A general approach for the synthesis of α-sulfone hydroxamates involves the coupling of an appropriate ethyl ester with a THP-protected hydroxylamine, followed by acidic deprotection to yield the hydroxamate. luc.edu For instance, in the synthesis of isonipecotamide (B28982) sulfone hydroxamates within the α-piperidine series, this coupling step utilizes reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole). luc.edu

The sulfone moiety, a key structural feature, can be formed through oxidation reactions. For example, a synthetic pathway for a related sulfone structure involves the alkylation of 4-nitrobenzenethiol with methyl 2-bromoacetate to form a sulfide (B99878) intermediate, which is then oxidized using oxone to yield the corresponding sulfone. ceu.es Further derivatization of the acidic methylene (B1212753) group on the sulfone, followed by subsequent steps including hydrolysis, hydrogenation, and azide (B81097) formation, leads to intermediates suitable for coupling reactions. ceu.es

The synthesis of α-C chiral sulfones, a broader class that includes components of these inhibitors, can be achieved through various methods, such as transition-metal-catalyzed asymmetric hydrogenation, nucleophilic substitution, and hydrothiolation–oxidation. rsc.org Organocatalytic strategies have also emerged as alternative protocols for accessing these chiral sulfones. rsc.org The sulfone group itself can act as a directing group in asymmetric transfer hydrogenation of ketones, facilitating the formation of enantiomerically enriched alcohols, which are crucial building blocks. luc.edu

Design and Chemical Derivatization of Piperidine and Tetrahydropyranyl Analogues

The core structure of this compound features an α-piperidine ring, which is central to its activity as an MMP inhibitor. probes-drugs.orgguidetopharmacology.orgguidetopharmacology.orguni.luresearchgate.netresearchgate.net Analogues of this compound have been designed and synthesized by exploring modifications within both piperidine and α-tetrahydropyranyl scaffolds. researchgate.netresearchgate.netuni.lu These structural variations aim to optimize potency, selectivity, and pharmacokinetic properties.

The Becker research group has extensively investigated α-piperidine and α-tetrahydropyranyl sulfone hydroxamates, identifying compounds like this compound (SC-78080) and SC-77774 as potent inhibitors of MMP-2, -9, and -13, while importantly sparing MMP-1. researchgate.netresearchgate.netuni.lu The selectivity against MMP-1 is crucial as its inhibition has been linked to musculoskeletal side effects observed with earlier broad-spectrum MMP inhibitors. researchgate.net

The derivatization of these heterocyclic rings allows for the fine-tuning of interactions within the MMP active site. For instance, the piperidine-N-substituent in this compound analogues is known to be directed towards specific pockets within the enzyme, influencing binding affinity and selectivity. chem960.com The synthesis of various substituted piperidine derivatives, including those with 4-aryl 4-acyl moieties, has been reported, sometimes employing methods like indium metal catalysis. mdpi.com Stereoselective synthesis methods are also critical for controlling the spatial arrangement of substituents on the piperidine ring, which can significantly impact biological activity. universiteitleiden.nl

Development of Carborane-Containing Ligands for Targeted Research Applications (e.g., Boron Neutron Capture Therapy)

A significant area of analogue development for this compound has been the incorporation of carborane clusters, particularly for applications in Boron Neutron Capture Therapy (BNCT). researchgate.netscirp.orgorganic-chemistry.org BNCT is a cancer treatment modality that relies on the selective delivery of boron-containing compounds to tumor cells, followed by neutron irradiation to induce localized cytotoxic effects. luc.eduscirp.orgorganic-chemistry.org

Carborane-containing hydroxamate MMP ligands, based on the scaffolds of inhibitors like SC-78080 (this compound) and SC-77964, have been synthesized to append boron-rich carborane clusters. chem960.comscirp.orgorganic-chemistry.org This strategy leverages the overexpression of MMP enzymes on the surface of tumor cells, allowing the boron-rich ligands to bind specifically to these cells. researchgate.netorganic-chemistry.org

The synthesis of these boronated analogues often involves the use of enriched decaborane (B607025) (containing >99% of the ¹⁰B isotope) to maximize the concentration of the neutron-capturing isotope. scirp.org The carborane moiety is typically introduced via advanced synthetic methodologies, such as click chemistry (see Section 5.4). researchgate.netscirp.orgorganic-chemistry.org For example, the synthesis of a THP-protected 1,4-Click Isomer involved the reaction of a THP-hydroxamate with a TBDMS o-carborane (B102288) propyl azide in the presence of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate.

Detailed research findings indicate that these carborane-bearing MMP ligands exhibit nanomolar potency against MMP-2, -9, and -13. researchgate.netscirp.orgorganic-chemistry.org Studies have shown high in vitro tumoricidal effects in BNCT assays, demonstrating the potential for efficacy even without tumor cell entry, by binding to MMP enzymes overexpressed at the tumor cell surface. researchgate.net

Advanced Synthetic Methodologies Employed in Analog Development (e.g., Click Chemistry)

Advanced synthetic methodologies have been instrumental in the efficient and modular development of this compound analogues. Among these, click chemistry has played a pivotal role, particularly in the synthesis of carborane-containing ligands. researchgate.netchem960.comorganic-chemistry.org

Click chemistry refers to a class of highly efficient, selective, and robust chemical reactions that allow for the rapid and reliable joining of molecular building blocks. ceu.es Key characteristics of click reactions include high yields, simple reaction conditions, readily accessible starting materials, and easy purification of products.

In the context of this compound analogue development, the copper-mediated azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are prominent examples of click reactions employed. researchgate.net These reactions facilitate the formation of 1,4- and 1,5-triazole compounds, which serve as stable linkers for attaching the boron-rich carborane clusters to the MMP inhibitor scaffolds. researchgate.netscirp.org The use of click chemistry in this field has enabled the systematic exploration of chemical space and the creation of diverse libraries of compounds with specific functionalities. ceu.es

Advanced Research Methodologies and Experimental Paradigms Utilizing Sd 2590

High-Throughput Screening Approaches in Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for their effects on a specific biological target or pathway. In this context, well-characterized molecules are essential for assay validation and as benchmark controls.

Given its high potency and selectivity for specific MMPs, SD-2590 is an ideal candidate for use as a reference or positive control compound in HTS campaigns aimed at discovering novel MMP inhibitors. In such a role, this compound would be used to establish the dynamic range of the assay and to calculate key performance metrics, such as the Z'-factor, which is a measure of the statistical effect size and the quality of the assay.

The inhibitory activity of this compound against various MMPs, as detailed in the table below, provides a clear benchmark for the potency of newly identified compounds. Its selectivity helps in characterizing the specificity of novel hits. For instance, a new compound's activity can be directly compared to that of this compound to determine if it possesses a similar, broader, or more restricted inhibitory profile against a panel of MMPs.

Table 1: Inhibitory Profile of this compound Against Key Matrix Metalloproteinases

| MMP Target | IC50 (nM) |

|---|---|

| MMP-2 | <0.1 |

| MMP-13 | <0.1 |

| MMP-9 | 0.18 |

| MMP-8 | 1.7 |

| MMP-3 | 28.7 |

| MMP-14 | 13 |

| MMP-1 | >10,000 |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound for a range of matrix metalloproteinases, highlighting its potent and selective activity.

Application in Biochemical Pathway Elucidation and Signaling Cascade Analysis

MMPs are integral components of numerous signaling pathways, where they act by cleaving a wide array of substrates, including other proteases, growth factors, cytokines, and cell surface receptors. The dysregulation of MMP activity is implicated in the progression of many diseases. Potent and selective inhibitors like this compound are critical tools for dissecting the precise roles of individual MMPs in these complex signaling cascades.

By selectively inhibiting MMP-2, MMP-9, and MMP-13, researchers can use this compound to investigate the downstream consequences of blocking these specific enzymatic activities. For example, in studies of cancer cell invasion and metastasis, this compound can help to elucidate the contribution of gelatinases (MMP-2 and MMP-9) to the degradation of the extracellular matrix and the release of pro-tumorigenic factors. Similarly, in the context of arthritis, the use of this compound can aid in understanding the specific role of MMP-13 in cartilage degradation.

Utilization in Establishing Preclinical Disease Models for Mechanistic Studies

Preclinical disease models are essential for understanding the pathophysiology of human diseases and for evaluating the efficacy of potential therapeutic interventions. This compound has been utilized in such models to probe the mechanistic roles of the MMPs it targets.

For instance, in a rat model of myocardial infarction, this compound has been shown to inhibit the dilation of the left ventricle. This finding suggests a critical role for the targeted MMPs in the adverse cardiac remodeling that occurs post-infarction. By administering this compound in this model, researchers can conduct mechanistic studies to understand how the inhibition of these MMPs preserves cardiac function.

In the realm of oncology, the oral efficacy of α-piperidine sulfone hydroxamates, the class of compounds to which this compound belongs, has been demonstrated in inhibiting tumor growth in murine models. The use of this compound in such preclinical cancer models allows for the investigation of the specific contributions of MMP-2 and MMP-9 to tumor angiogenesis, invasion, and metastasis.

Furthermore, given the central role of MMP-13 in cartilage degradation, this compound is a valuable tool for establishing and studying preclinical models of arthritis. In such models, it can be used to explore the consequences of selective MMP-13 inhibition on joint inflammation, cartilage erosion, and bone remodeling, thereby providing insights into the pathogenesis of the disease.

Synergistic Research with Other Modulators of Biological Pathways

The complexity of many diseases often necessitates therapeutic strategies that target multiple pathways simultaneously. Synergistic research, which explores the combined effects of two or more therapeutic agents, is a growing area of investigation. While specific studies detailing the synergistic effects of this compound with other pathway modulators are not extensively documented in publicly available literature, the rationale for such research is strong.

In oncology, for example, MMP inhibitors like this compound could potentially be combined with cytotoxic chemotherapies or targeted agents that inhibit other key oncogenic pathways. The rationale behind such a combination would be to simultaneously target tumor growth and the tumor's ability to invade surrounding tissues and metastasize. For instance, combining an MMP inhibitor with an anti-angiogenic agent could provide a more comprehensive blockade of tumor expansion.

In the context of cardiovascular disease, this compound could be investigated in combination with standard-of-care therapies for myocardial infarction, such as beta-blockers or ACE inhibitors, to assess whether a dual-pronged approach of reducing cardiac workload and preventing adverse remodeling offers superior cardioprotective effects.

The exploration of such combination therapies in preclinical models is a logical next step in defining the full therapeutic potential of selective MMP inhibitors like this compound.

Q & A

Q. What is the mechanistic role of SD-2590 in MMP2 inhibition, and how does its selectivity profile compare to other MMP inhibitors?

this compound is a hydroxamate-based inhibitor designed to selectively target MMP2, a metalloproteinase implicated in tumor invasiveness and metastasis. Its α-sulfone α-piperidine scaffold enables potent inhibition of MMP2 (IC₅₀ < 10 nM) while sparing MMP1 and maintaining moderate activity against MMP9/13. Selectivity is achieved through structural optimization of the zinc-binding group and hydrophobic substituents, which reduce off-target interactions . Comparative studies show this compound exhibits 50-fold greater selectivity for MMP2 over MMP9 compared to earlier analogues like SC-7774 .

Q. How should researchers design experiments to assess this compound’s inhibitory activity against MMP2 in vitro?

- Experimental Design :

- Use recombinant human MMP2 in fluorogenic substrate assays (e.g., Mca-PLGL-Dpa-AR-NH₂) under physiological pH (7.4) and temperature (37°C).

- Include controls: (1) buffer-only baseline, (2) positive control (e.g., Batimastat), (3) vehicle control (DMSO < 0.1%).

- Test this compound across a 6-point concentration range (1 nM–10 µM) in triplicate.

- Data Analysis :

- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Validate selectivity via parallel assays against MMP1, MMP9, and MMP13 .

Q. What are the recommended protocols for synthesizing this compound and verifying its structural integrity?

- Synthesis :

- Follow fragment-based drug design (FBDD) principles: Couple the hydroxamate zinc-binding group with a piperidine sulfone scaffold via click chemistry .

- Verification :

- Spectroscopic Analysis : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

- Purity : Ensure ≥95% purity by HPLC (C18 column, 0.1% TFA/ACN gradient).

- Cross-Referencing : Use CAS 1245527-15-4 and IUPAC name to resolve nomenclature conflicts in legacy datasets .

Advanced Research Questions

Q. How can researchers resolve structural ambiguity in this compound caused by conflicting nomenclature in legacy datasets?

Discrepancies in code names (e.g., SC-7300 vs. SC-78080) may lead to misidentification. To mitigate this:

- Cross-reference CAS numbers (e.g., 1245527-15-4) and IUPAC names across databases.

- Validate against peer-reviewed syntheses (e.g., α-sulfone α-piperidine hydroxamates) .

- Use cheminformatics tools (e.g., PubChem CID 9807128) to confirm structural provenance .

Q. What strategies improve the selectivity of this compound analogues for MMP2 over MMP9 while maintaining MMP1-sparing effects?

- Scaffold Optimization :

- Introduce bulkier substituents (e.g., tert-butyl groups) to exploit MMP2’s deeper S1′ pocket.

- Replace piperidine with tetrahydropyran to reduce MMP9 affinity .

- Computational Modeling :

- Perform molecular dynamics simulations to assess binding poses in MMP2 vs. MMP9.

- Prioritize analogues with >100-fold selectivity in enzymatic assays .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound efficacy studies?

- Dose-Response Curves : Fit data to a four-parameter logistic model (Hill equation) using software like R or Prism.

- Error Analysis : Report 95% confidence intervals for IC₅₀ values.

- Reproducibility : Include intra- and inter-assay variability metrics (e.g., CV < 15%) .

Q. How should contradictory findings in this compound’s pharmacokinetic properties be addressed across preclinical models?

- Meta-Analysis : Systematically compare studies for confounding variables (e.g., dosing regimen, animal strain).

- In Silico Modeling : Use PBPK models to simulate species-specific absorption/distribution.

- Experimental Replication : Repeat key assays under standardized conditions (e.g., plasma protein binding assays at 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.